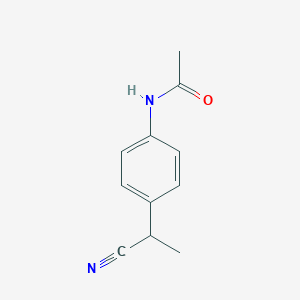

N-(4-(1-Cyanoethyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(1-cyanoethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(7-12)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQNRAHSLXIIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481341 | |

| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28694-91-9 | |

| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28694-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(1-Cyanoethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is a substituted phenylacetamide derivative. While specific literature on its synthesis is scarce, its structural motifs—an acetamide and a cyanoethyl group on a phenyl ring—are common in medicinal chemistry and materials science. This guide proposes two logical and feasible synthetic pathways to obtain this target molecule. The selection of a particular pathway in a research or development setting would depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Proposed Synthetic Pathways

Two primary retrosynthetic analyses lead to two distinct forward synthesis pathways.

Pathway 1: Acetylation of a Key Amine Intermediate

This pathway involves the initial synthesis of the key intermediate, 4-(1-cyanoethyl)aniline, followed by a final acetylation step to yield the target compound.

Pathway 2: Modification of a Readily Available Acetyl Compound

This approach begins with the commercially available or easily synthesized N-(4-acetylphenyl)acetamide, followed by the conversion of the acetyl group into the desired 1-cyanoethyl group.

Pathway 1: Synthesis via Acetylation of 4-(1-cyanoethyl)aniline

This pathway is a robust approach that separates the construction of the cyanoethyl moiety from the final acetamide formation.

Logical Flow of Pathway 1

Technical Guide: Physicochemical Properties of N-(4-(1-Cyanoethyl)phenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of N-(4-(1-Cyanoethyl)phenyl)acetamide is limited. This guide provides computationally predicted data for the target compound and experimental data for the closely related analog, N-phenylacetamide, for reference. Standardized experimental protocols applicable for the determination of these properties are also detailed.

Introduction

This compound is an organic compound featuring a central phenyl ring substituted with an acetamide group and a 1-cyanoethyl group. Understanding its physicochemical properties is fundamental for its potential application in research and development, particularly in fields such as medicinal chemistry and materials science. These properties govern the compound's behavior in various chemical and biological systems, influencing factors like solubility, membrane permeability, and formulation characteristics.

This document provides a summary of key physicochemical parameters, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Data

Quantitative data for this compound and its structural analog N-phenylacetamide are presented below.

Predicted Properties for this compound

Due to the scarcity of experimental data, the following table summarizes computationally predicted physicochemical properties. These values serve as an initial estimate for experimental design.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₂N₂O | - |

| Molecular Weight | 188.23 g/mol | - |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 52.9 Ų | PubChem* |

*Note: Predicted values are derived from computational models for a structurally similar compound, N-[4-(cyanophenylmethyl)phenyl]acetamide, as a direct entry for the target compound was not available in major public databases like PubChem.[1]

Experimental Properties of N-phenylacetamide (Acetanilide)

To provide a contextual baseline, the following table lists experimentally determined properties for the parent compound, N-phenylacetamide (Acetanilide, CAS: 103-84-4).

| Property | Experimental Value | Data Source |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Melting Point | 113-115 °C | [2] |

| Boiling Point | 304 °C | [2] |

| Water Solubility | 5 g/L (at 25 °C) | [2] |

| logP (octanol/water) | 1.16 | [3] |

| Density | 1.121 g/cm³ | [2] |

Experimental Protocols

The following sections detail standardized laboratory methods for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[4][5]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to find an approximate melting range.[6]

-

Allow the apparatus to cool. Using a fresh sample, begin heating again, rapidly at first, until the temperature is about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[4]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[4]

-

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[8][9]

Methodology:

-

Phase Saturation: Prepare mutually saturated solvents by shaking n-octanol with water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely.[9]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (e.g., n-octanol).

-

Partitioning:

-

Add a precise volume of the saturated aqueous phase and a precise volume of the saturated n-octanol phase to a suitable vessel (e.g., a glass vial). The volume ratio is adjusted based on the expected LogP.[9]

-

Add a small aliquot of the compound's stock solution.

-

Seal the vessel and shake it vigorously until equilibrium is reached. This can take from several minutes to hours. Gentle, continuous agitation on a rotator is recommended.[10]

-

-

Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid emulsions.[11]

-

Concentration Analysis:

-

Carefully sample an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific aqueous medium (e.g., buffer at a specific pH).[12][13]

Methodology:

-

Medium Preparation: Prepare the desired aqueous solvent (e.g., phosphate buffer at pH 1.2, 4.5, and 6.8 for biopharmaceutical classification).[12]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the prepared solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator.[12]

-

Equilibration may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant should be taken at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

-

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis:

-

Analyze the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV. If necessary, dilute the sample accurately into the calibrated range of the instrument.

-

-

Reporting: The equilibrium solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH. The solid-state form of the remaining solid should be checked (e.g., by microscopy or DSC) to ensure no phase transformation occurred during the experiment.

Visualization

General Synthesis Workflow

The following diagram illustrates a general and common synthetic pathway for the preparation of N-substituted phenylacetamides, which would be applicable for the synthesis of the target compound. The process involves the N-acetylation of a substituted aniline.[14][15]

Caption: General workflow for the synthesis of N-aryl acetamides.

References

- 1. N-[4-(cyanophenylmethyl)phenyl]acetamide | C16H14N2O | CID 2832029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential hazards of AKBA. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the key signaling pathways modulated by AKBA, presents quantitative data in a structured format, and outlines relevant experimental protocols.

Physicochemical and Pharmacokinetic Properties

AKBA is a crystalline powder with a molecular weight of 512.7 g/mol and the empirical formula C₃₂H₄₈O₅.[1][2] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone.[2] The lipophilic nature of AKBA contributes to its low oral bioavailability.[3]

Table 1: Physicochemical Properties of AKBA

| Property | Value | Reference |

| CAS Number | 67416-61-9 | [4] |

| Molecular Formula | C₃₂H₄₈O₅ | [4] |

| Molecular Weight | 512.7 g/mol | [1][4] |

| Appearance | White, crystalline powder | [1] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml | [4] |

| λmax | 208, 249 nm | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Pharmacokinetic Parameters of a Boswellia Serrata Extract (containing KBA, a metabolite of AKBA)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 2.72 x 10⁻³ ± 0.18 µmoles/ml | [5] |

| Time to Peak Plasma Concentration (Tmax) | 4.5 ± 0.55 h | [5] |

| Elimination Half-life (t½) | 5.97 ± 0.95 h | [5] |

| Apparent Volume of Distribution (Vd) | 142.87 ± 22.78 L | [5] |

| Plasma Clearance (CL) | 296.10 ± 24.09 ml/min | [5] |

| Area Under the Curve (AUC₀-∞) | 27.33 x 10⁻³ ± 1.99 µmoles/ml·h | [5] |

Biological Activities and Mechanisms of Action

AKBA exhibits a wide range of biological activities, primarily attributed to its ability to modulate key inflammatory and oncogenic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of AKBA are well-documented and are largely mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

-

Inhibition of 5-Lipoxygenase (5-LOX): AKBA is a potent, direct, non-competitive inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][4][6] The IC₅₀ for 5-LOX inhibition is approximately 1.5 µM.[4][7] AKBA binds to a selective site on the enzyme, distinct from the arachidonic acid substrate-binding site.[6]

-

Modulation of the NF-κB Signaling Pathway: AKBA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][9] By inhibiting NF-κB, AKBA reduces the production of these inflammatory mediators.[8]

-

Inhibition of Matrix Metalloproteinases (MMPs): In the context of inflammatory conditions like arthritis, AKBA can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components, leading to tissue damage.[1]

Anti-cancer Activity

AKBA has demonstrated significant anti-cancer potential in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.

-

Induction of Apoptosis: AKBA can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the activity of caspases, key executioners of apoptosis, and decrease the mitochondrial membrane potential.[10][11]

-

Cell Cycle Arrest: AKBA can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in glioblastoma cells, AKBA has been shown to cause cell cycle arrest at the G2/M phase.[10][11]

-

Inhibition of Angiogenesis and Metastasis: AKBA can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. It also suppresses cancer cell migration and invasion by downregulating the expression and activity of MMP-2 and MMP-9.[12]

-

Modulation of Oncogenic Signaling Pathways: AKBA has been found to modulate several key signaling pathways implicated in cancer, including the EGFR/PI3K/Akt pathway.[12][13] By inhibiting this pathway, AKBA can suppress tumor growth and survival.

Hazards and Toxicology

Based on available safety data, AKBA is generally considered to have a good safety profile.

-

Acute Toxicity: The acute oral LD₅₀ of a standardized Boswellia serrata extract enriched with AKBA (5-Loxin®) was found to be greater than 5,000 mg/kg in rats.[14][15]

-

Subchronic Toxicity: A 90-day subchronic toxicity study in rats showed no significant adverse effects on organ weights, hematology, clinical chemistry, or histopathology.[14]

-

Irritation: A primary eye irritation test in rabbits classified the AKBA-enriched extract as mildly irritating.[14]

-

GHS Classification: According to some safety data sheets, AKBA is not classified as a hazardous substance or mixture.[16][17]

Table 3: Toxicological Data for an AKBA-Enriched Boswellia serrata Extract

| Test | Species | Result | Reference |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | [14][15] |

| 90-Day Subchronic Toxicity | Rat | No Observed Adverse Effect Level (NOAEL) | [14] |

| Primary Eye Irritation | Rabbit | Mildly irritating | [14] |

Experimental Protocols

Synthesis of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA) Derivatives[20][21]

This protocol describes a general procedure for the synthesis of amide derivatives of AKBA.

Materials:

-

3-O-Acetyl-11-keto-β-boswellic acid (AKBA)

-

N-Boc-ethylenediamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Acyl chlorides or carboxylic acids

-

Triethylamine (TEA)

-

Sodium hydroxide (NaOH)

-

Methanol

Procedure:

-

Amide Coupling:

-

Dissolve AKBA, N-Boc-ethylenediamine, HATU, and DIPEA in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in a mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the free amine.

-

-

Acylation:

-

Dissolve the free amine and TEA in DCM.

-

Add the corresponding acyl chloride or carboxylic acid (with a coupling agent like HATU) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work up the reaction as described in step 1 and purify the product by column chromatography.

-

-

Hydrolysis (optional):

-

To obtain the deacetylated derivatives, dissolve the acetylated product in methanol.

-

Add a solution of NaOH in methanol and stir at room temperature for 1-3 hours.

-

Neutralize the reaction with dilute HCl and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay[22][23]

This protocol outlines a cell-free assay to determine the inhibitory activity of AKBA on purified human 5-LOX.

Materials:

-

Purified human recombinant 5-LOX

-

AKBA stock solution (in DMSO)

-

Nordihydroguaiaretic acid (NDGA) as a positive control

-

Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

-

Calcium chloride (CaCl₂)

-

Arachidonic acid (AA)

-

Methanol

-

UPLC-MS/MS system

Procedure:

-

Pre-incubation:

-

In a microcentrifuge tube, pre-incubate the purified human 5-LOX (e.g., 0.5 µg/ml) with varying concentrations of AKBA or vehicle (DMSO) on ice for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding CaCl₂ (to a final concentration of 2 mM) and AA (to a final concentration of 10 µM).

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

-

Reaction Termination:

-

Stop the reaction by placing the tubes on ice and adding an equal volume of cold methanol.

-

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 5-LOX products (e.g., 5-HETE, LTB₄) using a validated UPLC-MS/MS method.

-

-

Data Analysis:

-

Quantify the 5-LOX products and calculate the percentage of inhibition for each concentration of AKBA.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

3-O-Acetyl-11-keto-β-boswellic acid is a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its well-defined mechanisms of action, targeting key signaling pathways such as 5-LOX and NF-κB, make it an attractive candidate for further drug development. This technical guide provides a solid foundation of its properties, biological activities, and safety profile, which can aid researchers in designing future studies to fully elucidate its therapeutic applications. Further research, including well-designed clinical trials, is warranted to translate the preclinical findings into effective treatments for human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacokinetic study of 11-Keto beta-Boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-ACETYL-11-KETO-BETA-BOSWELLIC ACID | 67416-61-9 [chemicalbook.com]

- 8. Frontiers | Boswellia serrata Extract Containing 30% 3-Acetyl-11-Keto-Boswellic Acid Attenuates Inflammatory Mediators and Preserves Extracellular Matrix in Collagen-Induced Arthritis [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-O-acetyl-11-keto-β-boswellic acid exerts anti-tumor effects in glioblastoma by arresting cell cycle at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Acetyl-11-keto-β-boswellic acid inhibits cancer cell invasion and induces apoptosis in breast cancer cells by abrogating the EGFR-mediated PI3K/Akt pathway [archivesofmedicalscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. plthealth.com [plthealth.com]

- 15. researchgate.net [researchgate.net]

- 16. Acetyl-11-Keto-Beta-Boswellic Acid | C32H48O5 | CID 11168203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. extrasynthese.com [extrasynthese.com]

An In-depth Technical Guide on N-(4-cyanophenyl)acetamide

Disclaimer: Information regarding the specific compound "N-(4-(1-Cyanoethyl)phenyl)acetamide" is not available in public chemical databases and scientific literature. This guide provides a comprehensive overview of the closely related and well-documented compound, N-(4-cyanophenyl)acetamide .

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, synthesis, and characterization of N-(4-cyanophenyl)acetamide.

IUPAC Name and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(4-cyanophenyl)acetamide [1]. It is also known by several synonyms, including 4-Acetamidobenzonitrile, 4-Cyanoacetanilide, and p-Cyanoacetanilide[1][2].

Data Presentation: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | N-(4-cyanophenyl)acetamide | [1] |

| CAS Number | 35704-19-9 | [1] |

| Molecular Formula | C9H8N2O | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| InChI Key | UFKRTEWFEYWIHD-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C#N | [1] |

Physicochemical and Crystallographic Data

N-(4-cyanophenyl)acetamide is a solid compound with a predicted LogP of 1.4[1]. Its structural properties have been characterized by X-ray crystallography.

Data Presentation: Computed Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 160.17 g/mol | [1][3] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Data Presentation: Crystal Structure Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C 1 c 1 | [1] |

| Unit Cell a | 3.8456 Å | [1] |

| Unit Cell b | 22.190 Å | [1] |

| Unit Cell c | 9.448 Å | [1] |

| Unit Cell α | 90.00° | [1] |

| Unit Cell β | 90.048° | [1] |

| Unit Cell γ | 90.00° | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(4-cyanophenyl)acetamide was not found in the search results, a general and common method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline.

Experimental Protocol: General Synthesis of N-(4-cyanophenyl)acetamide

This protocol is based on general chemical principles for the synthesis of similar acetanilide compounds.

Objective: To synthesize N-(4-cyanophenyl)acetamide from 4-aminobenzonitrile.

Materials:

-

4-aminobenzonitrile

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or a polar aprotic solvent)

-

A base (e.g., pyridine or triethylamine, if acetyl chloride is used)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Dissolve 4-aminobenzonitrile in the chosen solvent in a round-bottom flask.

-

If using acetyl chloride, add a base to the solution to neutralize the HCl byproduct.

-

Slowly add acetic anhydride or acetyl chloride to the stirred solution at room temperature or 0 °C.

-

Allow the reaction to stir for several hours at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve washing with water and brine, followed by drying of the organic layer.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The final product should be characterized to confirm its identity and purity using methods such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O of the amide, C≡N of the nitrile).

-

Melting Point Analysis: To assess purity.

Potential Pharmacological Relevance

While specific pharmacological studies on N-(4-cyanophenyl)acetamide are not detailed in the provided search results, acetamide derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties[4][5]. The cyano group can also be a key pharmacophore in various drug candidates.

Visualizations

Diagram: Proposed Synthesis Pathway

Caption: Proposed synthesis of N-(4-cyanophenyl)acetamide.

Diagram: General Experimental Workflow for Compound Characterization

Caption: Workflow for purification and characterization.

References

- 1. N-(4-cyanophenyl)acetamide | C9H8N2O | CID 37256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

Technical Guide: Solubility of N-(4-(1-Cyanoethyl)phenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is a complex organic molecule whose solubility is critical for its application in drug discovery and development. Solubility influences bioavailability, formulation, and efficacy. This guide offers a technical framework for understanding and determining the solubility of this compound in various organic solvents. The principles and methods described herein are fundamental for the characterization of new chemical entities.

Predicted Solubility Profile Based on Structural Analogs

To estimate the solubility of this compound, we can analyze the known solubility of structurally related compounds such as N-Phenylacetamide (Acetanilide) and N-(4-cyanophenyl)acetamide. The presence of a polar acetamide group and a cyano group, combined with a substituted phenyl ring, suggests a moderate solubility in polar organic solvents and lower solubility in nonpolar solvents.

Table 1: Illustrative Solubility Data of Structurally Similar Compounds

| Solvent | Compound | Solubility | Reference |

| Ethanol | N-Phenylacetamide | Very Soluble | [1][2] |

| Acetone | N-Phenylacetamide | Very Soluble | [1][2] |

| Diethyl Ether | N-Phenylacetamide | Soluble | [1][2] |

| Chloroform | N-Phenylacetamide | Soluble | [2] |

| Benzene | N-Phenylacetamide | Soluble | [2] |

| Water | N-Phenylacetamide | Slightly Soluble (<0.56 g/100 mL at 25°C) | [3] |

| DMSO | 2-Phenylacetamide | Approx. 2 mg/mL | [4] |

| Ethanol | 2-Phenylacetamide | Approx. 10 mg/mL | [4] |

Note: This table is for illustrative purposes and provides a qualitative and, where available, quantitative guide to the expected solubility of this compound based on analogs.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. Both kinetic and thermodynamic solubility assays are crucial in drug discovery.[5][6] Kinetic solubility is often used for high-throughput screening in early stages, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development.[6][7]

This high-throughput method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous or organic solvent.[5][8]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Selected organic solvents (e.g., ethanol, acetonitrile, methanol)

-

96-well microtiter plates

-

Plate reader with nephelometric or light-scattering capabilities

-

Automated liquid handler

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Solvent: To each well, add the selected organic solvent to induce precipitation. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.[7]

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8]

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[9]

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of a new chemical entity like this compound.

Caption: A logical workflow for solubility assessment in drug discovery.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, an informed estimation can be made based on the behavior of its structural analogs. For drug development professionals, it is imperative to perform rigorous experimental validation. The detailed protocols for kinetic and thermodynamic solubility provided in this guide offer a robust framework for generating the precise data needed for informed decision-making in formulation and preclinical development.

References

- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Acetanilide - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Spectroscopic Data of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the spectroscopic properties of 2-cyano-N-phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 2-cyano-N-phenylacetamide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.33 | s | 1H | NH (amide) |

| 7.57 | d, J=8.2 Hz | 2H | ortho-H of phenyl ring |

| 7.34 | t, J=8.2 Hz | 2H | meta-H of phenyl ring |

| 7.12 | t, J=7.4 Hz | 1H | para-H of phenyl ring |

| 3.89 | s | 2H | CH₂ (methylene) |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 161.31 | C=O (carbonyl) |

| 138.66 | ipso-C of phenyl ring |

| 129.17 | ortho-C of phenyl ring |

| 124.17 | para-C of phenyl ring |

| 119.52 | meta-C of phenyl ring |

| 116.23 | C≡N (nitrile) |

| 26.97 | CH₂ (methylene) |

Solvent: CDCl₃[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3270 | N-H Stretch (amide) |

| 2200 - 2227 | C≡N Stretch (nitrile) |

| 1651 - 1682 | C=O Stretch (amide I) |

| 1596 | N-H Bend (amide II) |

| 1504 - 1575 | C=C Stretch (aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 133 | [M-CN]⁺ |

| 120 | [M-CH₂CN]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][3]

-

Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6][7] The sample is filtered if any solid particles are present to ensure magnetic field homogeneity.[6]

-

Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.[8] The probe is tuned to the appropriate frequencies for ¹H and ¹³C.[8]

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required.[7]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr pellet method.[9][10][11]

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[11]

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[11]

-

The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile and thermally stable organic compounds.[13][14][15]

-

Sample Introduction: The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating under high vacuum.[13]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M⁺).[14][15]

-

Fragmentation: The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

References

- 1. 3.1. Chemistry [bio-protocol.org]

- 2. Buy 2-Cyano-N-phenylacetamide | 621-03-4 [smolecule.com]

- 3. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 4. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activity of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential biological activities of N-(4-(1-Cyanoethyl)phenyl)acetamide based on available scientific literature for structurally related compounds. No direct experimental data for this compound has been identified. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of the compound's biological profile.

Introduction

This compound is a small molecule belonging to the N-phenylacetamide class of compounds. While this specific molecule is not extensively characterized in the public domain, its structural motifs—the N-phenylacetamide core and the cyanoethyl substituent—are present in numerous compounds with demonstrated biological activities. This technical guide aims to provide an in-depth analysis of the potential biological activities of this compound by examining the structure-activity relationships (SAR) of analogous N-phenylacetamide and cyanoacetamide derivatives. The potential pharmacological activities inferred from this analysis include anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. This paper will detail the experimental protocols for assessing these activities and explore potential signaling pathways that may be modulated by this class of compounds.

Inferred Potential Biological Activities and Structure-Activity Relationship Analysis

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of a 1-cyanoethyl group at the para-position of the phenyl ring in this compound is expected to modulate its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, thereby influencing its interaction with biological targets.

Anticancer Activity

Numerous N-phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl ring can significantly impact their anticancer potency. For instance, some studies have shown that halogen and nitro group substitutions can enhance cytotoxic activity. The cyano group, a known pharmacophore in medicinal chemistry, is present in several anticancer agents and is recognized for its ability to participate in hydrogen bonding and other molecular interactions. Therefore, the cyanoethyl group in the target compound may contribute to potential anticancer effects.

Antimicrobial and Antifungal Activity

The N-phenylacetamide scaffold is a common feature in various antimicrobial and antifungal agents. The biological activity is often dependent on the substituents attached to the phenyl ring and the acetamide nitrogen. The lipophilicity and electronic properties of these substituents play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. The cyano group, in particular, has been incorporated into various antimicrobial compounds, suggesting that this compound may possess similar properties.

Anti-inflammatory and Analgesic Activity

Certain N-phenylacetamide derivatives have demonstrated significant anti-inflammatory and analgesic properties. The mechanism of action for some of these compounds involves the inhibition of inflammatory mediators. The structural features of this compound, particularly the substituted phenyl ring, could potentially allow it to interact with enzymes or receptors involved in the inflammatory cascade, leading to anti-inflammatory and analgesic effects.

Anticonvulsant Activity

The N-phenylacetamide core is also found in some compounds with anticonvulsant activity. Structure-activity relationship studies have indicated that modifications to the phenyl ring can modulate the anticonvulsant potency. The electronic and steric properties of the 1-cyanoethyl group could influence the compound's ability to interact with ion channels or receptors in the central nervous system that are implicated in seizure activity.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data of representative N-phenylacetamide and cyanoacetamide derivatives found in the literature. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Derivative Example | Biological Activity | Assay | Cell Line/Model | IC50/EC50/Activity | Reference |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | MTS assay | PC3 (prostate carcinoma) | IC50 = 52 µM | [1] |

| Phenylacetamide | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Anticancer | MTS assay | MCF-7 (breast cancer) | IC50 = 100 µM | [1] |

| Phenylacetamide | N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | Anticancer | MTT assay | Various | Not specified | |

| Acetamide | 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Antimicrobial | Not specified | Gram-positive bacteria | Good activity | |

| Phenylacetamide | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Analgesic | Not specified | Not specified | Good activity | |

| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer | Not specified | MCF-7, SK-N-SH | Exhibited activity | [2] |

| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anti-inflammatory | Not specified | Not specified | Exhibited activity | [2] |

| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Analgesic | Not specified | Not specified | Exhibited activity | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the potential biological activities of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[3]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]

-

Incubation: Incubate the plates for 1.5 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., equivalent to a 0.5 McFarland standard).[5]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[1]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[1]

-

Incubation: Invert the plates and incubate at 35°C (± 2°C) for 16-18 hours.[1]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the antimicrobial susceptibility.[6]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Dosing: Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice).[7][8]

-

Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the animal's hind paw to induce localized inflammation.[7]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.[7]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[7]

Analgesic Activity: Formalin Test

This model assesses the analgesic effect of a compound on both acute and inflammatory pain.

-

Animal Dosing: Administer the test compound to mice.[9]

-

Formalin Injection: Inject a dilute formalin solution (e.g., 1% or 5%) into the dorsal surface of a hind paw.[9]

-

Observation: Observe the animal's behavior and record the time spent licking the injected paw.[9]

-

Data Analysis: The response is typically biphasic: an early phase (0-5 minutes) representing neurogenic pain and a late phase (20-30 minutes) representing inflammatory pain. The analgesic effect is determined by the reduction in licking time in either or both phases compared to a control group.[9]

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical screen for potential antiepileptic drugs.

-

Animal Dosing: Administer the test compound to mice or rats.[10][11]

-

Electrode Placement: Place corneal or ear clip electrodes on the animal.[11]

-

Stimulation: Deliver a supramaximal electrical stimulus.[11]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[11]

-

Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result for anticonvulsant activity.[11]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, related compounds have been shown to interact with various cellular targets.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Conclusion

Based on the analysis of structurally related N-phenylacetamide and cyanoacetamide derivatives, this compound emerges as a compound with a diverse range of potential biological activities. The presence of the N-phenylacetamide core, coupled with the cyanoethyl substituent, suggests that this molecule could exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. The provided experimental protocols offer a roadmap for the systematic evaluation of these potential activities. Further in-depth studies, including in vitro and in vivo assays, are warranted to elucidate the precise biological profile and therapeutic potential of this compound. The exploration of its mechanism of action and interaction with specific signaling pathways will be crucial in determining its viability as a lead compound for drug development.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. brieflands.com [brieflands.com]

- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to N-(4-(1-Cyanoethyl)phenyl)acetamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide, also known as acetanilide, and its derivatives represent a broad class of compounds with significant pharmacological interest.[1][2][3][4] Since the introduction of acetanilide in 1886 as an analgesic and antipyretic, numerous analogues have been synthesized and investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3] This technical guide focuses on a specific subset of this class: N-(4-(1-Cyanoethyl)phenyl)acetamide and its derivatives and analogues. While direct research on this specific molecule is limited, this document extrapolates from the rich chemistry and pharmacology of related N-phenylacetamide and cyano-containing compounds to provide a comprehensive overview of their potential synthesis, biological activities, and experimental evaluation.

Core Structure and Chemical Properties

The core structure of the target compound, this compound, features an acetamide group linked to a phenyl ring, which is further substituted with a 1-cyanoethyl group at the para position. The presence of the chiral center at the benzylic carbon of the cyanoethyl group suggests that its stereochemistry could play a significant role in its biological activity.

Table 1: Physicochemical Properties of a Related Analogue, N-[4-(cyanophenylmethyl)phenyl]acetamide [5]

| Property | Value |

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 250.110613074 Da |

| Topological Polar Surface Area | 52.9 Ų |

Synthesis of this compound and Analogues

A plausible synthetic route to this compound, though not explicitly detailed in the available literature for this exact compound, can be proposed based on established organic chemistry reactions. A key intermediate would be 2-(4-aminophenyl)propanenitrile.

Proposed Synthesis Workflow

A potential synthetic pathway could involve a multi-step process starting from 4-aminoacetophenone.

References

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. scispace.com [scispace.com]

- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 4. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 5. N-[4-(cyanophenylmethyl)phenyl]acetamide | C16H14N2O | CID 2832029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-(1-Cyanoethyl)phenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylacetamide, commonly known as acetanilide, and its derivatives are a well-established class of organic compounds with a rich history in medicinal chemistry and material science. Acetanilide itself was one of the first aniline derivatives discovered to have analgesic and antipyretic properties. The core structure, consisting of an acetamide group linked to a phenyl ring, serves as a versatile scaffold for chemical modifications to modulate biological activity.

This technical guide focuses on a specific, lesser-documented derivative: N-(4-(1-Cyanoethyl)phenyl)acetamide . This molecule incorporates a cyanoethyl group at the para-position of the phenyl ring, a feature that can significantly influence its chemical properties and potential biological activity. The introduction of the nitrile group, a potent hydrogen bond acceptor and a precursor to other functional groups, along with the creation of a chiral center, makes this compound an interesting target for research and development, particularly in the context of designing novel therapeutic agents.

Due to the scarcity of direct literature on this compound, this document presents a hypothesized history, a plausible synthetic route based on well-established organic reactions, projected physicochemical and spectral data, and detailed experimental protocols for its preparation.

Hypothesized Discovery and History

While a definitive timeline for the discovery of this compound cannot be cited from historical records, its synthesis would be feasible using chemical reactions developed from the mid-20th century onwards. The key chemical transformations required for its synthesis, such as the acetylation of anilines, cyanohydrin formation, and reductive deoxygenation of benzylic alcohols, were well-established by that period.

It is plausible that this compound was first synthesized as part of a broader exploration of phenylacetamide derivatives for potential pharmacological activity. The structural similarity to known bioactive molecules would make it a logical target in a medicinal chemistry program. However, without specific publications or patents mentioning this exact compound, its history remains speculative.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound is proposed to proceed in three main steps, starting from the commercially available 4-aminoacetophenone.

Overall Synthetic Scheme:

Figure 1: Proposed synthetic pathway for this compound.

The synthesis begins with the protection of the amino group of 4-aminoacetophenone as an acetamide. This is a standard N-acetylation reaction.

Theoretical Exploration of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the novel compound N-(4-(1-Cyanoethyl)phenyl)acetamide. In the absence of direct experimental data, this whitepaper constructs a predictive profile of the molecule's physicochemical properties, potential synthesis routes, and prospective biological activities. This analysis is founded on established principles of organic chemistry and draws parallels with structurally analogous compounds. The document outlines hypothetical experimental protocols for its synthesis and characterization and presents potential logical workflows for its investigation as a therapeutic agent. This theoretical study aims to stimulate further research into this unexplored molecule and provide a foundational framework for its potential development in medicinal chemistry.

Introduction

This compound is a small molecule characterized by a central phenylacetamide scaffold, substituted with a 1-cyanoethyl group at the para position of the phenyl ring. The phenylacetamide core is a prevalent motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. The introduction of a cyanoethyl group introduces a chiral center and a polar nitrile functionality, which can significantly influence the molecule's steric and electronic properties, receptor binding affinity, and metabolic stability. This whitepaper will explore the theoretical aspects of this compound to lay the groundwork for future empirical studies.

Predicted Physicochemical Properties

While experimental data for this compound is not currently available, its basic physicochemical properties can be predicted based on its constituent functional groups. A related compound, N-[4-(cyanophenylmethyl)phenyl]acetamide, has a molecular weight of 250.29 g/mol .[1] Another similar structure, N1-(4-CYANO-2-ETHYLPHENYL)ACETAMIDE, has a molecular formula of C11H12N2O and a formula weight of 188.23.[2] Based on the structure of this compound, we can predict its properties as summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Octanol/Water) | ~1.5 - 2.5 |

| Polar Surface Area | ~69 Ų |

| Rotatable Bonds | 3 |

Table 1: Predicted Physicochemical Properties of this compound.

Theoretical Synthesis

A plausible synthetic route for this compound can be conceptualized starting from the readily available precursor, 4-aminoacetanilide (also known as N-(4-aminophenyl)acetamide).[3][4][5][6][7] The synthesis could proceed via a cyanoethylation reaction.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminoacetanilide

-

Crotononitrile[8]

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminoacetanilide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add crotononitrile (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Predicted Biological Activity and Therapeutic Potential

The biological activity of this compound can be inferred by examining the properties of related phenylacetamide and cyano-containing compounds.

-

Analgesic and Anti-inflammatory Potential: Phenylacetamide derivatives are known to possess analgesic and anti-inflammatory properties.[9] The parent compound, acetanilide, was one of the first synthetic analgesics.[10] More complex acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[11] It is plausible that this compound could exhibit similar activities.

-

Antidepressant Activity: Certain phenylacetamide derivatives have been investigated as potential antidepressant agents.[9] The structural features of this compound could allow it to interact with targets in the central nervous system.

-

Antimicrobial and Antifungal Activity: Various acetamide and cyanoacetamide derivatives have demonstrated antimicrobial and antifungal properties.[12][13] The presence of the cyano group, in particular, is a feature in some biologically active heterocyclic compounds.[14]

-

Anticancer Potential: Some phenylacetamide derivatives have shown cytotoxicity against cancer cell lines.[15] The potential for this compound to exhibit antiproliferative effects warrants investigation.

Proposed Research Workflow

A logical workflow for the investigation of this compound would involve a multi-stage process, from initial synthesis to in-depth biological evaluation.

Conclusion

This compound represents an unexplored area of chemical space with significant potential for drug discovery. Based on the well-established biological activities of the phenylacetamide scaffold and the unique properties imparted by the cyanoethyl group, this compound warrants further investigation. The theoretical framework presented in this whitepaper provides a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future research in this area could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. N-[4-(cyanophenylmethyl)phenyl]acetamide | C16H14N2O | CID 2832029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 34921-76-1 CAS MSDS (N1-(4-CYANO-2-ETHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 5. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminoacetanilide | Cas No. 122-80-5 | N-(4-Aminophenyl)acetamide | N-Acetyl-p-phenylenediamine | p-aminoacetanilide [sarex.com]

- 7. 122-80-5 CAS | 4-AMINOACETANILIDE | Amines & Amine Salts | Article No. 01012 [lobachemie.com]

- 8. Crotononitrile [organic-chemistry.org]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Technical Guide on the Safety and Handling of N-(4-(1-Cyanoethyl)phenyl)acetamide

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is an aromatic acetamide derivative containing a nitrile group. Compounds of this class are of interest to researchers in medicinal chemistry and materials science. Due to the presence of the acetamide and cyano functionalities, this compound and its structural analogs may possess biological activity and require careful handling. This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and relevant experimental protocols for this compound and its related compounds, intended for use by researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Properties of Structurally Related Compounds

Quantitative data for the target compound is not available. The following tables summarize key data for structurally similar compounds to provide an estimate of its potential properties and hazards.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(4-Cyano-2-ethylphenyl)acetamide | 34921-76-1 | C₁₁H₁₂N₂O | 188.23 |

| N-(4-Cyanophenyl)acetamide | 35704-19-9 | C₉H₈N₂O | 160.17[1] |

| 2-Cyano-N-phenylacetamide | 621-03-4 | C₉H₈N₂O | 160.17[2] |

| Acetanilide (N-Phenylacetamide) | 103-84-4 | C₈H₉NO | 135.16[3] |

Table 2: Toxicological Data for Structurally Related Compounds

| Compound Name | GHS Hazard Statements | Signal Word | Hazard Class |

| N-(4-Cyano-2-ethylphenyl)acetamide | Harmful | Warning | Not fully classified |

| N-(4-Cyanophenyl)acetamide | H302, H315, H319, H335 | Warning | Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system |

| 2-Cyano-N-phenylacetamide | H302: Harmful if swallowed[2] | Warning | Acute toxicity, Oral (Category 4)[2] |

| Acetanilide (N-Phenylacetamide) | H302: Harmful if swallowed; H402: Harmful to aquatic life[3] | Warning | Acute toxicity, Oral (Category 4); Acute aquatic hazard (Category 3)[3] |

Safety and Handling Precautions

Given the potential hazards associated with aromatic amides and nitrile compounds, the following handling procedures are recommended. These are general guidelines and should be supplemented by a risk assessment specific to the experimental conditions.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid material or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Nitrile rubber gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Handling: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Plausible Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the acylation of anilines.

Workflow for the Synthesis of this compound

Caption: A plausible workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-cyanoethyl)aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane. Add a base, for example, triethylamine (1.2 equivalents), to the solution.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][4] This protocol can be used to evaluate the potential cytotoxicity of this compound.

Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: A standard workflow for assessing chemical cytotoxicity using the MTT assay.

Methodology:

-

Cell Culture: Seed a suitable human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate the plate at 37 °C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

-